methyl 2-hydroxy-2-(oxan-3-yl)acetate
Description
Methyl 2-hydroxy-2-(oxan-3-yl)acetate is a chiral α-hydroxy ester featuring a tetrahydropyran (oxane) ring substituted at the 3-position. This compound is synthesized via stereoselective methods, often involving column chromatography for purification, as demonstrated in the preparation of its stereoisomer Methyl (R)-2-hydroxy-2-[(S)-4-oxotetrahydro-2H-pyran-3-yl]acetate (8c) . Key physical properties include a molecular formula of C₈H₁₂O₅, optical rotation values (e.g., [α]D²⁶ = +4.0° in CHCl₃), and chromatographic retention factors (Rf = 0.31, 20% EtOAc/hexane) .
Properties
CAS No. |
1341680-43-0 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-hydroxy-2-(oxan-3-yl)acetate typically involves the esterification of 2-hydroxy-2-(oxan-3-yl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 2-hydroxy-2-(oxan-3-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed to form methyl glycolate and 3-hydroxypropanoic acid.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-hydroxy-2-(oxan-3-yl)acetate is widely used in various fields of research:
Analytical Chemistry: It is used as a standard compound for calibration and method development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(oxan-3-yl)acetate involves its ability to undergo hydrolysis and other chemical transformations. These reactions can lead to the formation of active metabolites that interact with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the context of its application and the nature of the metabolites formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 2-hydroxy-2-(oxan-3-yl)acetate with analogous α-hydroxy esters, emphasizing structural variations, synthesis routes, and functional properties:
Key Observations:
Structural Diversity :
- The oxane (6-membered) and oxetane (3-membered) substituents influence steric and electronic properties. The oxane ring in this compound provides conformational stability, whereas oxetanes (e.g., methyl 2-(3-hydroxyoxetan-3-yl)acetate) introduce ring strain, enhancing reactivity .
- Aromatic substituents (e.g., phenyl, chromone) enable π-π interactions, relevant to drug design .
Synthetic Methods :
- This compound is synthesized via stereoselective routes using chiral chromatography , while chromone derivatives (e.g., compound 1 in ) are isolated from fungal metabolites .
Biological Activity :
- Chromone-linked esters exhibit antimicrobial properties , whereas benzisoxazole derivatives target enzyme inhibition . Natural analogs (e.g., from Physalis pubescens) suggest roles in plant defense .
Physicochemical Properties :
- Polar substituents (e.g., hydroxyl groups) enhance water solubility, as seen in methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate . Chiral centers (e.g., in 8c) are critical for enantioselective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
